1,3-DIMETHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE
Overview
Description
1,3-DIMETHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse pharmacological properties, including antioxidative and antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions depend on the nature of the substituents and the desired product. Commonly, these reactions are carried out under reflux conditions in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE involves its interaction with biomacromolecules. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its antiproliferative activity is attributed to its ability to interfere with cell signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[1,2-a]benzimidazoles: Another class of heterocycles with similar pharmacological properties.
Uniqueness
1,3-DIMETHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual antioxidative and antiproliferative activities make it a promising candidate for further research and development .
Properties
IUPAC Name |
1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-8-7-9(2)17-11-6-4-3-5-10(11)16-14(17)12(8)13(15)18/h3-7H,1-2H3,(H2,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEFIXXNAPUTOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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